molecular formula C8H9FN2S B1276716 (3-Fluoro-4-methylphenyl)thiourea CAS No. 420130-45-6

(3-Fluoro-4-methylphenyl)thiourea

Cat. No.: B1276716
CAS No.: 420130-45-6
M. Wt: 184.24 g/mol
InChI Key: RMSNWOXIGGJJJW-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9FN2S and a molecular weight of 184.23 g/mol It is a derivative of thiourea, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position

Biochemical Analysis

Biochemical Properties

(3-Fluoro-4-methylphenyl)thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with flavin-containing monooxygenase (FMO), an enzyme involved in the oxidation of sulfur-containing compounds . The interaction between this compound and FMO leads to the oxidation of the sulfur atom, forming sulfoxides and sulfones. This oxidation process is crucial for the compound’s biochemical activity and its subsequent effects on cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as FMO, by binding to the active site and preventing substrate access . This inhibition leads to a decrease in the enzyme’s activity, resulting in altered biochemical pathways and cellular responses. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as FMO . The oxidation of the sulfur atom by FMO leads to the formation of sulfoxides and sulfones, which are further metabolized by other enzymes. These metabolic transformations impact the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various intracellular compartments. Its localization and accumulation within specific tissues are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methylphenyl)thiourea typically involves the reaction of 3-fluoro-4-methylaniline with thiocyanate under acidic conditions. The reaction proceeds as follows:

  • Dissolve 3-fluoro-4-methylaniline in an appropriate solvent such as ethanol.
  • Add thiocyanate to the solution.
  • Adjust the pH to acidic conditions using hydrochloric acid.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylthioureas depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized thioureas and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

    (3-Fluorophenyl)thiourea: Similar structure but lacks the methyl group at the fourth position.

    (4-Methylphenyl)thiourea: Similar structure but lacks the fluorine atom at the third position.

    (3-Chlorophenyl)thiourea: Similar structure with a chlorine atom instead of fluorine at the third position.

Uniqueness: (3-Fluoro-4-methylphenyl)thiourea is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric interactions with molecular targets .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSNWOXIGGJJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293874
Record name N-(3-Fluoro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420130-45-6
Record name N-(3-Fluoro-4-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420130-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-4-methylphenyl)thiourea
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